molecular formula C11H18N2S2 B14296485 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine CAS No. 119361-11-4

2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine

Katalognummer: B14296485
CAS-Nummer: 119361-11-4
Molekulargewicht: 242.4 g/mol
InChI-Schlüssel: MSRYWPZMKNTNMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with ethylsulfanyl groups and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine typically involves the introduction of ethylsulfanyl groups to a benzene ring followed by the addition of amine groups. One common method involves the reaction of 2,4-dichloro-6-methylbenzene with ethylthiol in the presence of a base to form 2,4-bis(ethylsulfanyl)-6-methylbenzene. This intermediate is then reacted with ammonia or an amine source to introduce the diamine functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylsulfanylated benzene derivatives.

    Substitution: Substituted benzene derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can participate in redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethylbenzene-1,3-diamine: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.

    2,4-Bis(methylsulfanyl)-6-methylbenzene-1,3-diamine: Contains methylsulfanyl groups instead of ethylsulfanyl, leading to variations in steric and electronic effects.

    2,4-Bis(ethylsulfanyl)-benzene-1,3-diamine: Lacks the methyl group, affecting its overall structure and reactivity.

Uniqueness

2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl and methyl groups on the benzene ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

119361-11-4

Molekularformel

C11H18N2S2

Molekulargewicht

242.4 g/mol

IUPAC-Name

2,4-bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2S2/c1-4-14-8-6-7(3)9(12)11(10(8)13)15-5-2/h6H,4-5,12-13H2,1-3H3

InChI-Schlüssel

MSRYWPZMKNTNMA-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=C(C(=C(C(=C1)C)N)SCC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.